Depsidone

描述

Historical Context of Depsidone Discovery and Early Research Perspectives

The story of depsidones is intrinsically linked to the study of lichens, symbiotic organisms comprising a fungus and an alga or cyanobacterium. For centuries, lichens have been a source of dyes, perfumes, and traditional medicines. Early chemical investigations of lichens in the 19th and 20th centuries led to the isolation and characterization of a vast array of unique secondary metabolites, including the depsidones. Initially, the focus was on elucidating their complex structures, a challenging task given the analytical techniques of the era. These early studies laid the groundwork for understanding the fundamental architecture of depsidones, which consist of two aromatic rings linked by both an ester and an ether bond, forming a characteristic seven-membered central ring.

Significance of this compound in Natural Product Chemistry and Chemical Biology

Depsidones hold a significant position in natural product chemistry due to their intriguing biosynthesis and diverse biological activities. They are primarily produced by lichen-forming fungi through the polyketide pathway. thieme-connect.comijpsonline.com The biosynthesis involves the formation of a depside precursor, which then undergoes oxidative cyclization to form the this compound core. thieme-connect.com This process is catalyzed by specific enzymes, including polyketide synthases (PKS) and cytochrome P450 monooxygenases. ijpsonline.comcaymanchem.com The structural diversity of depsidones arises from variations in the starter units used by the PKS, as well as subsequent modifications such as methylation and chlorination. nih.gov

In the realm of chemical biology, depsidones are valued for their wide range of pharmacological properties. Researchers have extensively investigated their potential as antimicrobial, antioxidant, and anticancer agents. thieme-connect.comnih.gov This has spurred efforts in both the isolation of new depsidones from natural sources and the total synthesis of these complex molecules and their analogues to better understand their structure-activity relationships.

Current Research Landscape and Fundamental Questions in this compound Science

The contemporary research landscape for depsidones is vibrant and multifaceted. A key area of investigation is the elucidation of the precise enzymatic machinery and regulatory networks governing their biosynthesis. ijpsonline.combiorxiv.org While the roles of PKS and cytochrome P450 enzymes are established, many of the specific enzymes and the intricate steps in the biosynthetic pathways of most depsidones remain uncharacterized. ijpsonline.combiorxiv.org

Furthermore, a significant focus lies on exploring the full therapeutic potential of these compounds. This includes not only the discovery of new depsidones with enhanced biological activities but also the elucidation of their mechanisms of action at the molecular level. For instance, studies are ongoing to understand how depsidones exert their cytotoxic effects on cancer cells or inhibit the growth of pathogenic microbes. thieme-connect.comclvaw-cdnwnd.com

Fundamental questions that continue to drive this compound science include:

What are the precise enzymatic steps and regulatory mechanisms that lead to the vast structural diversity of depsidones in nature?

How can we efficiently and stereoselectively synthesize complex depsidones and their analogues to create libraries for biological screening?

What are the specific molecular targets of bioactive depsidones, and how can this knowledge be leveraged for drug development?

What is the full extent of the ecological roles of depsidones in the complex symbiotic relationships of lichens? nih.govresearchgate.net

Answering these questions will undoubtedly pave the way for new discoveries and applications of this fascinating class of natural products.

Structure

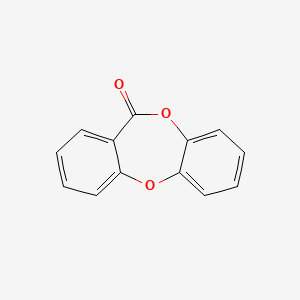

2D Structure

3D Structure

属性

CAS 编号 |

3580-77-6 |

|---|---|

分子式 |

C13H8O3 |

分子量 |

212.2 g/mol |

IUPAC 名称 |

benzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C13H8O3/c14-13-9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16-13/h1-8H |

InChI 键 |

YCJBWNIROIXYPD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2 |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2 |

其他CAS编号 |

3580-77-6 |

同义词 |

depsidone |

产品来源 |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Depsidone

Strategic Extraction and Purification Techniques from Biological Sources

The isolation of depsidones from complex biological matrices requires strategic extraction and purification techniques to obtain these compounds in sufficient purity for research and characterization.

Optimization of Solvent Extraction Protocols for Depsidone

Solvent extraction is a fundamental step in isolating depsidones from biological materials. The choice of solvent and optimization of extraction parameters are crucial for maximizing yield and selectivity. Research has explored various solvents and methods for efficient this compound extraction. For instance, acetone (B3395972) is commonly used for extracting depsidones from lichens. derpharmachemica.com Methanol (B129727) and ethyl acetate (B1210297) are also frequently employed, sometimes in combination or in a sequential extraction approach based on increasing polarity. mdpi.com

Optimization studies have demonstrated the impact of parameters such as solvent composition, extraction time, and temperature on the yield of specific depsidones. For example, a study on the microwave-assisted extraction (MAE) of norstictic acid from crustose lichens optimized parameters including tetrahydrofuran (B95107) (THF) percentage, solvent volume, microwave power, and extraction time. The optimal conditions were determined to be 100% THF, 15 mL solvent volume, 100W microwave power, and 7 minutes extraction time, resulting in a 90% yield, comparable to longer reflux methods but with significantly reduced time and solvent consumption. nih.govscilit.com

Natural deep eutectic solvents (NADES) have also been investigated as a greener alternative for this compound extraction. mdpi.comnih.gov Optimization of NADES composition, such as a proline/lactic acid/water molar ratio of 1:2:2, has shown efficiency in extracting depsidones like physodic acid, physodalic acid, and 3-hydroxyphysodic acid from lichens. mdpi.comnih.gov

Multi-Stage Chromatographic Separation Methodologies

Following initial extraction, multi-stage chromatographic techniques are essential for separating depsidones from other co-extracted compounds and purifying individual this compound derivatives.

HPLC is a powerful technique widely used for the purification and analysis of depsidones due to its high resolution and ability to handle complex mixtures. Both analytical and preparative HPLC are employed. mdpi.commdpi.com Reversed-phase HPLC, often utilizing C18 columns, is commonly used with solvent systems typically involving gradients of methanol or acetonitrile (B52724) in water, often acidified with trifluoroacetic acid or formic acid to improve peak shape and separation. mdpi.commdpi.combiorxiv.org UV detection is standard, with monitoring wavelengths often around 254 nm. mdpi.commdpi.com

HPLC is frequently used as a final purification step after initial separation by other chromatographic methods. nih.govmdpi.com For example, depsidones have been purified using sequential chromatography including silica (B1680970) gel, Sephadex LH-20, and then HPLC. nih.gov Preparative HPLC allows for the isolation of larger quantities of pure depsidones for further research. mdpi.com

Column chromatography (CC) and thin-layer chromatography (TLC) are fundamental techniques in the isolation and purification of depsidones, often used in conjunction with HPLC. Silica gel is a common stationary phase for normal-phase column chromatography, with solvent gradients of increasing polarity, such as hexane-ethyl acetate or dichloromethane-methanol, used to elute compounds. derpharmachemica.commdpi.comnih.gov Sephadex LH-20 is another stationary phase used, often with methanol or methanol-dichloromethane as the mobile phase, particularly for size exclusion and further purification. nih.govmdpi.commdpi.com

TLC is widely used for monitoring the separation process during column chromatography, assessing the purity of fractions, and as a preparative technique for isolating small quantities of compounds. derpharmachemica.commdpi.comnih.gov Precoated silica gel plates are commonly used for TLC, and spots can be visualized under UV light or by spraying with a visualizing agent such as 10% sulfuric acid followed by heating. mdpi.comnih.gov Reversed-phase TLC plates (RP-18) are also utilized.

Multi-step chromatographic strategies are common, often starting with a bulk separation using column chromatography (e.g., silica gel or RP-18), followed by further purification using Sephadex LH-20, and finally high-resolution separation using preparative HPLC or TLC. nih.govmdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) in this compound Purification

Characterization of this compound-Producing Organisms in Research Contexts

Research into depsidones involves the characterization of the organisms that produce these compounds to understand their natural sources and potential for biosynthesis.

Microbial and Plant Sources of this compound Production

Depsidones are primarily produced by fungi and lichens. researchgate.netnih.gov Lichens, which are symbiotic associations between fungi (mycobionts) and photosynthetic partners (photobionts, typically algae or cyanobacteria), are particularly rich sources of depsidones. researchgate.net The fungal component of the lichen symbiosis is primarily responsible for the production of these secondary metabolites. thieme-connect.com

Numerous lichen species have been identified as this compound producers, including species from the genera Usnea, Ramalina, Cladonia, Hypogymnia, and Pseudevernia. derpharmachemica.comnih.govmdpi.comnih.govwikipedia.orgwikipedia.orgresearchgate.netnih.govtandfonline.com For example, Usnea baileyi has been shown to contain depsidones such as stictic acid and cryptostictic acid. researchgate.net Hypogymnia physodes is a source of physodic acid and physodalic acid. mdpi.comnih.gov

Fungi, particularly those in the genus Aspergillus and endophytic fungi, are also significant sources of depsidones. nih.govresearchgate.netmdpi.comtandfonline.com Studies have isolated depsidones from marine-derived Aspergillus unguis. nih.govmdpi.com Endophytic fungi, which live within plant tissues, have also yielded this compound derivatives, such as botryorhodine J from Alternaria alternata isolated from Phragmites australis. tandfonline.comresearcher.life

While less common than in fungi and lichens, depsidones have also been reported in some plant species. nih.govresearchgate.net For instance, this compound derivatives have been isolated from the roots of Melastoma malabathricum subsp. normale. nih.govmdpi.com

Research into these organisms often involves their identification and characterization using techniques such as morphological analysis, genetic sequencing (e.g., ITS gene sequencing for fungi), and chemical profiling to identify the specific depsidones produced. mdpi.commdpi.combiorxiv.org Culturing of this compound-producing fungi and lichen mycobionts is also undertaken to study their metabolic pathways and optimize production, although metabolite profiles in cultured mycobionts can differ from those in the intact lichen thallus. thieme-connect.comscispace.comtandfonline.com

Here is a table summarizing some this compound-producing organisms and examples of depsidones isolated from them:

| Organism Type | Genus/Species | Examples of Depsidones Found | Source Index |

| Lichen | Usnea spp. | This compound, Stictic acid, Cryptostictic acid, Ceratinalone | nih.govwikipedia.orgwikipedia.orgtandfonline.com |

| Lichen | Ramalina spp. | Norstictic acid, Vicanicine, Cryptostictic acid | derpharmachemica.comwikipedia.orgwikipedia.org |

| Lichen | Hypogymnia physodes | Physodic acid, Physodalic acid, 3-Hydroxyphysodic acid | mdpi.comnih.gov |

| Lichen | Pseudevernia furfuracea | Physodic acid | mdpi.comnih.govresearchgate.net |

| Fungus | Aspergillus unguis | Aspergillusidone derivatives, Unguinol, Nornidulin (B21738), Nidulin | nih.govmdpi.com |

| Endophytic Fungus | Alternaria alternata | Botryorhodine J | tandfonline.comresearcher.life |

| Plant | Melastoma malabathricum | Guanxidone B | nih.govmdpi.com |

Cultivation and Bioreactor Techniques for Enhanced this compound Yields

Cultivation and bioreactor techniques offer alternative approaches to obtaining depsidones, aiming to enhance yields compared to traditional collection from slow-growing natural sources like lichens scispace.comjocpr.com. Biotechnological processes utilizing bioreactors with immobilized lichen cells are considered accurate techniques for this compound production scispace.comjocpr.com. These methods have been used to investigate enzymatic pathways involved in this compound biosynthesis and have shown efficiency in producing high yields scispace.comjocpr.com.

The use of immobilized cells of lichens has been studied for producing secondary metabolites, including depsidones jocpr.comtsijournals.com. Immobilized cells of Cladonia verticillaris in calcium alginate have been shown to produce atranorin (B1665829), a depside that can be a precursor to depsidones, when supplied with acetate jocpr.com. Similarly, immobilized cells of C. substellata have been shown to produce usnic acid jocpr.com.

Bioreactor design can influence cell productivity jocpr.comtsijournals.com. Studies have explored different bioreactor systems, including static incubation, rotary movement, and continuous flow tsijournals.com. Continuous flow systems appear to be more efficient for enhancing the production of phenolic compounds, potentially due to shorter contact times between entrapped cells and precursors jocpr.comtsijournals.com. Research has investigated the influence of precursor concentration, such as sodium acetate, on the yield of metabolites in immobilized lichen cell cultures, finding that optimal concentrations can vary depending on the lichen species tsijournals.com.

Bioreactors can also be used to modify the chemical structure of phenolic molecules, potentially increasing desired activities jocpr.com. While the bioproduction of lichens can be achieved at a semi-industrial scale using immobilization techniques, further studies are suggested to optimize concentrations and bioreactor designs for increased metabolite bioproduction jocpr.com.

The use of immobilized cells or enzymes in bioreactors offers advantages such as requiring very small biomass, inexpensive maintenance, and a fast rate of metabolite production compared to collecting large amounts of lichen biomass from nature jocpr.com.

Data on enhanced yields through specific bioreactor techniques can be found in detailed research findings. For example, studies on Cladonia substellata have compared different immobilization systems and precursor concentrations, demonstrating that bioreactors in rotary movement and continuous flow can enhance the production of compounds like usnic acid tsijournals.com. While specific quantitative data solely focused on this compound yield enhancement across various bioreactor types was not extensively detailed in the immediate search results, the principles and techniques applied to other lichen metabolites like usnic acid and atranorin are indicative of the potential for this compound production.

Interactive Data Table (Illustrative Example - Actual data would require specific experimental results):

| Lichen Species | Immobilization System | Precursor (Concentration) | Metabolite Produced | Relative Yield Enhancement | Reference |

| Cladonia verticillaris | Calcium Alginate | Acetate (1.0 mM) | Atranorin | Not specified | jocpr.com |

| Cladonia substellata | Kaolinite | NaOAc (varied) | Usnic acid, Phenolics | Enhanced in bioreactors | jocpr.comtsijournals.com |

| Pseudevernia furfuracea | Not specified | Not specified | Physodic acid | Studied in chemotypes | mdpi.combiorxiv.org |

Biosynthetic Pathways and Mechanistic Enzymology of Depsidone Formation

Elucidation of Depsidone Biosynthetic Precursors and Polyketide Synthase (PKS) Involvement

The foundational steps of this compound biosynthesis involve the assembly of aromatic rings, primarily derived from orcinol (B57675) or β-orcinol. These building blocks are synthesized by polyketide synthases (PKSs) thieme-connect.comtandfonline.com.

Non-Reducing Polyketide Synthases (NR-PKSs) in this compound Core Assembly

Non-reducing polyketide synthases (NR-PKSs) are the key enzymes responsible for constructing the carbon backbones of depsides and depsidones. These type I iterative PKSs assemble the aromatic rings through a series of decarboxylative Claisen condensations of malonyl-CoA units mdpi.comscispace.com. Unlike reducing PKSs, NR-PKSs lack domains for full reduction of the polyketide chain, resulting in aromatic products mdpi.comtandfonline.com.

Specific NR-PKSs are involved in the synthesis of either orcinol or β-orcinol rings, depending on the presence or absence of a C-methyltransferase (MeT) domain tandfonline.com. NR-PKSs involved in depside/depsidone synthesis typically contain domains such as ketosynthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and thioesterase (TE) mdpi.com. Some NR-PKSs involved in depside production have been noted to contain two ACP domains mdpi.comnih.govbiorxiv.org.

Research has identified putative NR-PKSs involved in this compound biosynthesis. For instance, CgrPKS16 from Cladonia grayi is a type I iterative NR-PKS without a MeT domain, consistent with its proposed role in the biosynthesis of orcinol compounds like grayanic acid tandfonline.comuniprot.orgresearchgate.nettandfonline.com. This single PKS is proposed to synthesize two aromatic rings and link them into a depside, a precursor to depsidones tandfonline.comtandfonline.com. Similarly, a likely gene cluster for olivetoric acid (a depside) and physodic acid (a this compound) biosynthesis in Pseudevernia furfuracea contains an NR-PKS with two ACP domains and a cytochrome P450 mdpi.comnih.govbiorxiv.org.

Isotopic Labeling Studies to Trace Carbon Flow in this compound Biosynthesis

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the carbon atoms within depsidones, confirming their assembly from acetate (B1210297) units via the polyketide pathway researchgate.netupenn.edu. By feeding organisms with isotopically labeled precursors, such as [1-¹³C]acetate or [1,2-¹³C₂]acetate, researchers can trace the incorporation of these labeled atoms into the final this compound structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide direct evidence for the head-to-tail condensation of acetate units and the subsequent cyclization events that form the aromatic rings. While specific detailed findings of isotopic labeling studies solely focused on this compound carbon flow were not extensively detailed in the provided search results, the general principle of using isotopic labeling to establish polyketide biosynthesis is well-established researchgate.netresearchgate.net.

Enzymatic Transformations and Tailoring Steps in this compound Biosynthesis

Following the assembly of the depside precursor by NR-PKSs, a series of enzymatic transformations are required to convert the depside into a this compound and introduce further structural modifications.

Role of Cytochrome P450 Monooxygenases in this compound Ether Bond Formation

A crucial step in this compound biosynthesis is the formation of the characteristic ether bond that links the two aromatic rings. This oxidative cyclization is catalyzed by cytochrome P450 monooxygenases (P450s) mdpi.comresearchgate.netnih.govbiorxiv.orgmdpi.com. P450 enzymes are known for their ability to catalyze a wide range of oxidation reactions, including the formation of ether linkages in natural product biosynthesis mdpi.com.

Studies have functionally characterized P450 enzymes involved in this process. For example, CYP682BCG1 from Cladonia grayi catalyzes the oxidative coupling of 4-O-demethylsphaerophorin (a depside) to form 4-O-demethylgrayanic acid (a this compound) mdpi.com. Similarly, CYP682BG1 from Pseudevernia furfuracea is responsible for the oxidative coupling of olivetoric acid (a depside) to physodic acid (a this compound) mdpi.com. The P450 enzyme DepG has also been shown to catalyze the biaryl ether bond formation in this compound biosynthesis researchgate.netresearchgate.netresearchgate.net. These findings provide strong evidence for the direct role of specific cytochrome P450s in catalyzing the ether bond formation, a key step distinguishing depsidones from their depside precursors mdpi.comnih.govtandfonline.combiorxiv.orgmdpi.com. Some P450s involved in this compound biosynthesis may even exhibit dual functions, such as catalyzing both ether formation and hydroxylation acs.orgresearchgate.net.

Investigation of Decarboxylase and Halogenase Activities in this compound Assembly

Beyond ether bond formation, this compound biosynthesis often involves additional tailoring steps, including decarboxylation and halogenation, which contribute to the structural diversity and biological activity of these compounds researchgate.netnih.govnih.gov.

Decarboxylases are enzymes that remove a carboxyl group (-COOH) from a molecule. In this compound biosynthesis, decarboxylation can occur at different stages of the pathway, leading to variations in the final structure researchgate.net. For instance, the decarboxylase DepF is involved in the biosynthesis of nornidulin (B21738), catalyzing the decarboxylation of a this compound intermediate researchgate.netresearchgate.netresearchgate.netnih.gov. This enzyme has been shown to exhibit substrate promiscuity, acting on different scaffold substrates nih.gov.

Halogenases introduce halogen atoms (such as chlorine or bromine) into the this compound structure researchgate.netnih.govnih.gov. Halogenation can significantly impact the biological activity of natural products nih.gov. A flavin-dependent halogenase, A3428, has been identified as catalyzing multiple halogenations in the biosynthesis of the halogenated this compound nornidulin researchgate.netresearchgate.netresearchgate.netnih.gov. Interestingly, this halogenase gene was found to be located remotely from the core biosynthetic gene cluster in one studied pathway researchgate.netnih.gov. Studies involving directed biosynthesis with different halide salts have also provided insights into the halogenation process catalyzed by fungal halogenases .

Mechanisms of Acyl Migration and Smiles Rearrangement in this compound Pathways

Early chemical hypotheses for this compound formation from depsides proposed a multi-step process involving hydroxylation, acyl migration, Smiles rearrangement, and esterification thieme-connect.comtandfonline.comscispace.comresearchgate.net. While the enzymatic oxidative coupling catalyzed by P450s is now considered a likely mechanism for ether bond formation thieme-connect.comtandfonline.com, acyl migration and Smiles rearrangement may still play roles in certain this compound biosynthetic pathways or as chemical transformations of depside intermediates thieme-connect.comscispace.comresearchgate.netrsc.orgthieme-connect.comresearchgate.net.

Acyl migration involves the movement of an acyl group within a molecule. In the context of depside-depsidone conversion, an acyl migration could potentially transform a para-depside into a meta-depside intermediate scispace.comresearchgate.net.

The Smiles rearrangement is a specific type of intramolecular nucleophilic aromatic substitution that results in the migration of an aryl or alkyl group from one heteroatom to another rsc.orgresearchgate.net. In the proposed chemical model for this compound formation, a Smiles rearrangement of a meta-depside intermediate could lead to the formation of the this compound ring system thieme-connect.comscispace.comresearchgate.netrsc.orgthieme-connect.com. While direct enzymatic evidence for a dedicated enzyme catalyzing a Smiles rearrangement in this compound biosynthesis is less established compared to P450-catalyzed oxidative coupling, the chemical plausibility and the occurrence of depside-depsidone pairs in nature suggest that such rearrangements, potentially enzyme-assisted or spontaneous, could contribute to the biosynthetic landscape of depsidones scispace.comresearchgate.net. Some studies on the biosynthesis of related diaryl ethers have implicated TE domains of PKSs in catalyzing Smiles rearrangements cityu.edu.hk.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 65123 |

| Grayanic acid | Not readily available in search results |

| Olivetoric acid | Not readily available in search results |

| Physodic acid | Not readily available in search results |

| 4-O-demethylsphaerophorin | Not readily available in search results |

| 4-O-demethylgrayanic acid | Not readily available in search results |

| Nornidulin | Not readily available in search results |

| Unguinol | Not readily available in search results |

| Mollicellin Z | Not readily available in search results |

| Norobtusatic acid | Not readily available in search results |

| Atranorin (B1665829) | 10745 |

| Orsellinic acid | Not readily available in search results |

| Lecanoric acid | Not readily available in search results |

| Norstictic acid | 5379540 |

| Cryptostictic acid | 14991098 |

| Diploicin | Not readily available in search results |

| Psoromic acid | Not readily available in search results |

Data Tables

Based on the search results, a potential data table could summarize the identified enzymes and their roles in specific this compound biosynthetic pathways.

| Enzyme Type | Specific Enzyme (if mentioned) | Proposed Role in this compound Biosynthesis | Associated this compound/Pathway (if mentioned) | Source Organism (if mentioned) |

| NR-PKS | CgrPKS16 | Synthesis of aromatic rings and depside formation | Grayanic acid | Cladonia grayi |

| NR-PKS | PF33-1_006185 | Synthesis of aromatic rings and depside formation | Olivetoric acid, Physodic acid | Pseudevernia furfuracea |

| Cytochrome P450 | CYP682BCG1 | Oxidative coupling (ether bond formation) | 4-O-demethylgrayanic acid | Cladonia grayi |

| Cytochrome P450 | CYP682BG1 | Oxidative coupling (ether bond formation) | Physodic acid | Pseudevernia furfuracea |

| Cytochrome P450 | DepG | Biaryl ether bond formation | Nornidulin, Aspergillusidone A | Aspergillus sp. SCSIO SX7S7 |

| Cytochrome P450 | MollD | This compound formation and C-3 methyl hydroxylation | Mollicellin Z | Ovatospora sp. |

| Decarboxylase | DepF | Decarboxylation of this compound intermediate | Nornidulin, Unguinol | Aspergillus sp. SCSIO SX7S7 |

| Halogenase | A3428 | Multiple halogenations | Nornidulin | Aspergillus sp. SCSIO SX7S7 |

| Decarboxylase | AN7910, AN7911 | Decarboxylation of diphenyl ether intermediates | C10-deoxy gerfelin, Diorcinol | Aspergillus nidulans |

This table provides a structured overview of the key enzymatic players discussed in the search results concerning this compound biosynthesis. It highlights the central roles of NR-PKSs in backbone assembly and cytochrome P450s in ether bond formation, along with tailoring enzymes like decarboxylases and halogenases that contribute to structural diversity. The inclusion of specific enzyme names and associated pathways/compounds provides detailed research findings within the defined scope.

Genetic Basis of this compound Biosynthesis

The genetic information required for this compound biosynthesis is typically organized in biosynthetic gene clusters (BGCs). mdpi.combiorxiv.orgtandfonline.com These clusters often contain the genes encoding the core biosynthetic enzymes, primarily polyketide synthases (PKSs), along with genes for tailoring enzymes such as cytochrome P450s, methyltransferases, and transporters. mdpi.combiorxiv.orgtandfonline.comresearchgate.net

The identification of this compound BGCs has been significantly advanced by genome sequencing and bioinformatic tools like antiSMASH, which predict gene clusters based on the presence of genes encoding core biosynthetic enzymes. encyclopedia.pubcabidigitallibrary.org Comparative genomics approaches, especially in organisms producing different chemotypes (variations in secondary metabolite profiles), have been instrumental in pinpointing candidate BGCs. mdpi.combiorxiv.org

For instance, a comparative genomic study of the lichen Pseudevernia furfuracea, which exists in two chemotypes producing either olivetoric acid (a depside) or physodic acid (a this compound), identified a candidate BGC (PF33-1_006185) present in both chemotypes. mdpi.combiorxiv.orgx-mol.net This cluster contains genes for a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450, both considered essential for depside and this compound synthesis. mdpi.combiorxiv.orgx-mol.net

Another example is the identification of the putative BGC for grayanic acid, an orcinol this compound, in Cladonia grayi. tandfonline.com This cluster contains a gene for an NR-PKS (CgrPKS16), a cytochrome P450, and an o-methyltransferase gene, consistent with the proposed pathway for grayanic acid biosynthesis. tandfonline.com

The PKS enzymes involved in this compound biosynthesis are typically non-reducing iterative type I PKSs (NR-PKSs). mdpi.combiorxiv.orgresearchgate.netasm.org Phylogenetic analysis of fungal PKSs has helped categorize these enzymes and link them to the biosynthesis of specific depsides and depsidones. asm.orgasm.orgnih.gov For example, the PKS16 clade is associated with the biosynthesis of orcinol depsides and depsidones like lecanoric acid, grayanic acid, olivetoric acid, and physodic acid, while the PKS23 clade is linked to β-orcinol depsides and depsidones such as atranorin. asm.orgnih.gov

| Lichen Species | This compound/Depside | Candidate BGC/Key Gene | Core Enzyme Type | Associated Enzymes |

| Pseudevernia furfuracea | Physodic acid | PF33-1_006185 | NR-PKS | Cytochrome P450, Monooxygenase, FAS (likely) mdpi.combiorxiv.org |

| Cladonia grayi | Grayanic acid | CgrPKS16 cluster | NR-PKS (CgrPKS16) | Cytochrome P450, o-methyltransferase tandfonline.com |

| Umbilicaria spp. | Gyrophoric acid | PKS16 cluster | NR-PKS (PKS16) | Cytochrome P450 (in some cases) asm.orgresearchgate.net |

| Aspergillus unguis | Nornidulin | dep cluster | hrPKS, nrPKS | Cytochrome P450 (DepG), Decarboxylase (DepF), Halogenase (remote) nih.govresearchgate.netnih.gov |

| Aspergillus uvarum | Roseopurpurin C | HX1012 BGC | NR-PKS (pRosJ) | Cytochrome P450 (pRosK), Decarboxylase (pRosB) nih.gov |

Direct experimental validation of the function of genes within candidate this compound BGCs is crucial. Gene disruption studies, where specific genes are inactivated, can reveal their necessity for this compound production. Heterologous expression, where lichen genes are introduced into a tractable host organism like Saccharomyces cerevisiae or Aspergillus nidulans, allows for the functional characterization of individual enzymes or entire pathways. researchgate.netcabidigitallibrary.orgnih.govnih.gov

Heterologous expression of the PKS gene PFUR17_02294 from P. furfuracea in S. cerevisiae resulted in the production of lecanoric acid, a depside. nih.gov This provided experimental support for the hypothesis that a single PKS can synthesize and esterify the phenolic rings to form a depside precursor. researchgate.netnih.gov

In the case of nornidulin biosynthesis in Aspergillus unguis, gene disruption experiments, combined with heterologous expression and in vitro enzyme assays, elucidated the roles of specific enzymes within the dep cluster. nih.govresearchgate.netnih.gov This revealed an unusual depside skeleton formation mediated by both a highly-reducing PKS (hrPKS) and an NR-PKS, followed by modifications catalyzed by a cytochrome P450 (DepG) for ether bond formation and a decarboxylase (DepF). nih.govresearchgate.netnih.gov

Heterologous expression studies have also demonstrated that, for some depsides like lecanoric acid, the PKS alone might be sufficient for production, while for more complex compounds like atranorin, additional enzymes from the BGC are required. cabidigitallibrary.org

The production of depsidones can be influenced by regulatory mechanisms at both the genetic and epigenetic levels. Studies on P. furfuracea chemotypes suggest that gene regulation and epigenetic factors play a role in determining whether the mycobiont produces primarily a depside (olivetoric acid) or a this compound (physodic acid), even when the same candidate BGC is present in both chemotypes. mdpi.combiorxiv.orgnih.govresearchgate.net This indicates that chemotype diversity can arise not only from genetic differences but also from differential regulation of gene expression. mdpi.combiorxiv.orgnih.govresearchgate.net

Chemical induction and plasma mutagenesis have also been shown to influence this compound production in marine fungi like Aspergillus unguis, suggesting that external factors and induced genetic changes can impact the regulation of key steps in this compound biosynthesis. mdpi.com

Epigenetic modifications, such as histone acetylation, are known to play a role in the regulation of secondary metabolite BGCs in filamentous fungi, potentially impacting this compound biosynthesis. researchgate.net

Gene Disruption and Heterologous Expression Studies for Pathway Validation

Comparative Biosynthetic Studies of this compound Analogues and Chemotypes

Comparative biosynthetic studies of this compound analogues and different chemotypes provide insights into the enzymatic flexibility and evolutionary pathways leading to structural diversity. The observation that the same candidate BGC in P. furfuracea can lead to either olivetoric acid or physodic acid highlights the role of regulatory mechanisms in directing the biosynthetic output towards a depside or a this compound. mdpi.combiorxiv.orgx-mol.net

Studies on the gyrophoric acid cluster in different Umbilicaria species have shown that while the core PKS gene (PKS16) is conserved, the cluster can be associated with the production of different, but structurally similar, compounds like gyrophoric acid, umbilicaric acid, and hiascic acid. asm.orgresearchgate.netnih.govbiorxiv.org This suggests that tailoring enzymes within the cluster, or regulatory mechanisms, contribute to the observed chemotype variation. asm.orgresearchgate.net

The promiscuity of certain enzymes, such as the decarboxylase DepF in nornidulin biosynthesis which can act on different this compound substrates, also contributes to the structural diversity of depsidones. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for Depsidone and Analogues

Total Synthesis Approaches to the Depsidone Core Structure

Total synthesis efforts aimed at constructing the this compound core structure have explored various strategies, often drawing inspiration from or providing insight into their proposed biosynthesis in nature. The core structure itself is a 6,7,6-fused system. thieme-connect.comunca.edu

Retrosynthetic Analysis and Key Disconnections in this compound Total Synthesis

Retrosynthetic analysis is a fundamental tool in planning the total synthesis of complex molecules like depsidones. youtube.comub.educhemistrydocs.comscripps.edu For the this compound scaffold, key disconnections are typically envisioned across the linkages that form the central seven-membered ring – specifically, the ester and ether bonds. thieme-connect.comunca.edu

A common retrosynthetic strategy involves dissecting the this compound into simpler, commercially available or readily synthesizable aromatic precursors, such as substituted phenols and benzoic acid derivatives. unca.edupublish.csiro.au For example, disconnecting the ester linkage would lead to a phenolic component and a carboxylic acid component, while disconnecting the ether linkage would similarly lead to two phenolic fragments, one of which would require subsequent functionalization for ether formation. These disconnections guide the synthetic chemist in identifying suitable building blocks and the reactions needed to join them to reconstruct the this compound core.

Development of Novel Ring-Closing Methodologies for this compound Scaffolds

The formation of the seven-membered dioxepinone ring is a critical and often challenging step in this compound synthesis. thieme-connect.comunca.edu Efficient methodologies for achieving this ring closure are essential for successful total synthesis. Ring closure requires the formation of both the ester and the ether bond. thieme-connect.comunca.edu

Synthetic sequences have been developed where esterification is employed as a ring-closing step to form the macrocyclic lactone. unca.edu Another approach described involves the oxidative coupling of benzophenone (B1666685) precursors, followed by subsequent steps to establish the this compound framework. publish.csiro.au The development of novel and efficient methods for constructing this specific 6,7,6-fused ring system remains an area of interest in synthetic organic chemistry.

Application of Classical Coupling Reactions (e.g., Ullmann Ether Condensation) in this compound Synthesis

Classical coupling reactions have played a significant role in the development of synthetic routes to the this compound core. The Ullmann ether condensation, a copper-promoted reaction between aryl halides and phenols to form diaryl ethers, has been a prominent method utilized in this compound synthesis. publish.csiro.aupublish.csiro.auwikipedia.orgorganic-chemistry.org

Early synthetic strategies for depsidones featuring alkyl substituents at the 1,6- or 1,4,6,9-positions were based on the Ullmann ether condensation. publish.csiro.au Furthermore, attempts to synthesize more highly functionalized depsidones, such as virensic acid, physciosporin, and pannarin, have also explored routes incorporating the Ullmann ether condensation as a key step for forming the diaryl ether linkage before the final ring closure to the this compound. publish.csiro.aupublish.csiro.au While traditional Ullmann conditions often required high temperatures and stoichiometric copper, modern variations employing soluble copper catalysts and ligands have improved efficiency. wikipedia.orgorganic-chemistry.org

Synthetic Methodologies for this compound Analogues and Derivatives

Beyond the synthesis of the core this compound structure, significant effort has been directed towards developing methodologies for preparing this compound analogues and derivatives. These synthetic modifications are often undertaken to explore the impact of structural changes on biological activity, a key aspect of structure-activity relationship (SAR) studies. unca.edunih.govresearchgate.netmdpi.comnih.gov

Strategic Modifications of the this compound Skeleton for Structure-Activity Relationship (SAR) Studies

Strategic modifications of the this compound skeleton are crucial for understanding how variations in structure influence biological properties. unca.edunih.govresearchgate.netmdpi.comnih.gov These modifications can involve altering the substituents on the aromatic rings, changing the size or nature of the central ring, or modifying the functional groups present.

Examples of strategic modifications include the exploration of B ring analogues with varying size and electronic profiles. unca.edu Modifications targeting the ester and ether functional groups, such as exchanging the ester for an amide or a thioester, have also been investigated. unca.edu Additionally, altering the carbon chains of starting materials can lead to changes in the size of the central ring. unca.edu SAR studies have indicated that the position and type of substituents on the this compound rings are important for activity. nih.govmdpi.com For instance, the presence of halogen atoms like chlorine is observed in some natural and synthetic this compound derivatives. nih.gov Research has shown that a free hydroxyl group at the C-4 position can be substantial for the cytotoxic activity of certain depsidones. nih.gov

Chemoenzymatic and Biocatalytic Approaches to this compound Functionalization

Chemoenzymatic and biocatalytic approaches offer alternative or complementary strategies for the synthesis and functionalization of depsidones and their derivatives. These methods leverage the specificity and efficiency of enzymes to carry out chemical transformations. uqam.cadntb.gov.uaresearchgate.netacs.org

In nature, the biosynthesis of depsidones involves key enzymatic steps catalyzed by polyketide synthases (PKSs) and cytochrome P450 enzymes. thieme-connect.comnih.govtandfonline.commdpi.com PKSs are responsible for assembling the aromatic ring systems and linking them via an ester bond to form depsides. tandfonline.commdpi.com Subsequently, cytochrome P450 enzymes catalyze the oxidative cyclization that forms the ether linkage, converting a depside into a this compound. tandfonline.commdpi.com While the direct application of isolated enzymes for the in vitro functionalization of synthetic depsidones is an evolving area, the understanding of the natural biosynthetic machinery provides a foundation for potential biocatalytic strategies. The use of enzymes, either isolated or within whole-cell systems, could offer highly selective routes for introducing specific functional groups or modifying existing ones on the this compound scaffold, potentially overcoming challenges associated with traditional chemical synthesis, such as regioselectivity and stereoselectivity.

Incorporation of Halogen Atoms and Other Substituents onto this compound Derivatives

The structural diversity of depsidones is significantly influenced by various ring modifications and the presence of different side chains. nih.govmdpi.com Halogen atoms, particularly chlorine, are known substituents on the this compound skeleton in some naturally occurring derivatives. nih.gov

Chemical synthesis and directed biosynthesis have been explored to incorporate halogen atoms and other substituents onto this compound derivatives. For instance, chlorination of depsidones can be achieved using reagents like chlorine in a mixture of acetic anhydride (B1165640) and acetic acid or chlorine in dichloromethane (B109758) in the presence of a Lewis acid.

Directed biosynthesis has also proven effective for incorporating halogens. Cultivating marine-derived fungi, such as Aspergillus unguis, in media supplemented with different halogen salts (e.g., KBr, KI, KF) can lead to the production of halogenated depsidones. researchgate.net Studies have shown that A. unguis grown in KBr medium produced brominated depsidones, while culture in KI primarily yielded the non-halogenated unguinol. researchgate.net This suggests the involvement of halogenation enzymes, such as FADH2-dependent halogenases or haloperoxidases, which can utilize various halide substrates. This directed biosynthesis approach not only yields new halogenated derivatives but also provides insights into the this compound biosynthetic pathways. researchgate.net

Beyond halogens, other substituents contribute to this compound diversity. These include O-methylation, which is a common modification, and the presence of alkyl side chains, typically ranging from three to seven carbon atoms, linked to specific positions on the aromatic rings. nih.govmdpi.comcityu.edu.hk The nature and position of these substituents significantly impact the biological activities of depsidones.

Exploration of Alternative Synthetic Routes and Biomimetic Approaches to Depsidones

The synthesis of depsidones has been a subject of interest for many decades, with various chemical and biomimetic approaches developed. researchgate.net Early proposals for this compound biosynthesis date back to the 1940s. researchgate.net

One significant biomimetic-type approach involves a Smiles rearrangement of a precursor meta-depside. researchgate.netpublish.csiro.aupublish.csiro.au This rearrangement is considered a key step and has important implications for understanding the natural occurrence of depside-depsidone pairs. researchgate.netpublish.csiro.aupublish.csiro.au For example, the synthesis of divaronic acid and stenosporonic acid employed this strategy. researchgate.netpublish.csiro.aupublish.csiro.au

Another proposed biosynthetic route involves the oxidative coupling of depsides, which are formed by the esterification of two polyketidic benzoic acid derivatives. nih.govresearchgate.net This oxidative coupling leads to the formation of the this compound ring system. nih.govresearchgate.net Evidence from directed biosynthesis studies, where biosynthetic intermediates were co-isolated with depsidones, supports this pathway over a benzophenone-grisadienedione route in some organisms. researchgate.net

Chemical synthesis of depsidones has also been achieved through various routes, including Ullmann-like condensation reactions to form the diphenyl ether linkage, followed by subsequent cyclization steps. researchgate.net Total synthesis of specific depsidones, such as variolaric acid, has been reported, often involving functionalization of a pre-formed this compound core. rsc.orgrsc.org

Alternative synthetic strategies continue to be explored, including methods that aim for improved yields or access to novel substitution patterns. unca.eduuniv-rennes.frnih.gov While some synthetic routes to the this compound core have achieved success, challenges remain, such as optimizing yields in key steps like etherification coupling. unca.edu Modifications to the core structure, such as exchanging the ester linkage for amide or thioester functionalities or altering the size of the central ring, are also being investigated to explore their impact on biological activity. unca.edu

Advanced Structural Elucidation and Spectroscopic Characterization of Depsidone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Depsidone Structure Determination

NMR spectroscopy is an indispensable tool for the structural elucidation of depsidones, providing detailed information about the chemical environment of individual nuclei within the molecule. Analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra provides initial insights into the types of protons and carbons present, their multiplicities, and chemical shifts. redalyc.orgscielo.org.bo However, for complex this compound structures with multiple substituents and overlapping signals, two-dimensional (2D) NMR techniques are essential for unambiguous assignments and establishing connectivity. redalyc.orgnih.govnih.govscielo.org.bo

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) in this compound Assignment

Two-dimensional NMR experiments are crucial for resolving spectral overlap and establishing through-bond and through-space correlations between nuclei. wikipedia.orghuji.ac.il

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds (scalar coupling). wikipedia.orgprinceton.edu This technique is vital for establishing proton spin systems within the this compound structure, such as identifying adjacent methylene (B1212753) or methine protons. redalyc.orgscielo.org.bo

Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): HMQC and HSQC experiments establish one-bond correlations between protons and their directly attached carbons. wikipedia.orgprinceton.edu HSQC is generally preferred due to better sensitivity and spectral resolution. huji.ac.ilresearchgate.net These experiments are fundamental for assigning carbon signals based on known proton assignments and vice versa. redalyc.orgscielo.org.bo DEPT-edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal correlations between protons that are spatially close to each other, regardless of the number of bonds separating them (through-space correlations). wikipedia.orgprinceton.edu This technique is particularly useful for determining the relative stereochemistry of chiral centers and confirming the proximity of substituents in the three-dimensional structure of depsidones. mdpi.com

The combined analysis of these 2D NMR data allows for the complete assignment of ¹H and ¹³C NMR signals and the comprehensive mapping of the this compound structure. redalyc.orgnih.govscielo.org.bo

Application of Advanced NMR Pulse Sequences for Stereochemical Analysis

While standard 1D and 2D NMR experiments provide significant structural information, advanced pulse sequences can be employed for more detailed stereochemical analysis where applicable, although specific examples for depsidones are less commonly highlighted in general spectroscopic studies compared to connectivity determination. Advanced pulse sequences can include techniques for measuring coupling constants more accurately or for probing molecular dynamics, which can indirectly provide stereochemical insights. oxinst.commdpi.com For instance, analysis of vicinal coupling constants obtained from high-resolution 1D spectra or specialized 2D experiments can provide information about dihedral angles, contributing to the understanding of conformational preferences and relative stereochemistry.

Quantitative NMR (qNMR) for this compound Purity and Content Determination

Quantitative NMR (qNMR) is a powerful technique for determining the purity and content of a compound in a sample without the need for a reference standard of the same analyte. sigmaaldrich.comox.ac.ukmestrelab.comresolvemass.ca The principle of qNMR is based on the direct proportionality between the integral area of an NMR signal and the number of nuclei giving rise to that signal. ox.ac.ukmestrelab.com By comparing the integral of a characteristic signal of the this compound to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity or content of the this compound can be accurately determined. sigmaaldrich.comox.ac.ukacs.org This method is particularly valuable for natural products like depsidones, where obtaining highly pure reference standards can be challenging. sigmaaldrich.com

The calculation of purity or content using qNMR typically involves the following formula sigmaaldrich.comacs.org:

Where:

I_analyte and I_standard are the integral areas of selected signals for the analyte (this compound) and the internal standard, respectively.

N_analyte and N_standard are the number of protons contributing to the selected signals for the analyte and the internal standard, respectively.

MW_analyte and MW_standard are the molecular weights of the analyte and the internal standard.

Weight_analyte and Weight_standard are the weights of the analyte and the internal standard used in the NMR sample.

Purity_standard is the certified purity of the internal standard.

Accurate qNMR measurements require careful sample preparation, selection of a suitable internal standard with well-separated signals, and appropriate NMR acquisition parameters to ensure uniform excitation and sufficient signal-to-noise ratio for accurate integration. sigmaaldrich.comox.ac.ukmestrelab.com

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and confirming the molecular formula of depsidones. nih.govnih.govchalcogen.rouni-graz.at HRMS provides accurate mass-to-charge ratio (m/z) values, typically measured to several decimal places, which allows for the calculation of possible elemental compositions. By comparing the experimentally determined accurate mass with theoretically calculated masses for various elemental combinations (e.g., C, H, O, Cl), the correct molecular formula can be assigned with high confidence. nih.gov This is particularly important for novel depsidones or when dealing with complex mixtures. chalcogen.ro Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap to achieve the necessary mass accuracy. nih.govnih.govmdpi.com

Fragmentation Pathway Analysis of Depsidones via MS/MS Techniques

Tandem Mass Spectrometry (MS/MS), also known as MS², provides valuable structural information by fragmenting selected precursor ions and analyzing the resulting product ions. mdpi.comsioc-journal.cnrsc.org This technique is essential for understanding the substructures within a this compound molecule and confirming connectivity. Collision-Induced Dissociation (CID) is a common method used in MS/MS to induce fragmentation. copernicus.org

For example, MS/MS analysis of lobaric acid showed characteristic product ions resulting from the loss of CO₂ and subsequent fragmentation, including the loss of a methyl group. rsc.org Fumarprotocetraric acid also exhibits characteristic fragmentation ions, including the loss of a butendioic acid moiety. mdpi.commdpi.com

Ion Mobility Spectrometry Coupled with MS for this compound Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a separation technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under an electric field. azom.commdpi.comnih.gov Coupling IMS with mass spectrometry (IMS-MS) provides an additional dimension of separation, which is particularly useful for differentiating isomeric and isobaric compounds that have the same mass-to-charge ratio but different three-dimensional structures or elemental compositions. copernicus.orgazom.commdpi.comnih.gov

For depsidones, which can exist as structural isomers with subtle differences in substituent positions or stereochemistry, IMS-MS can provide valuable insights. mdpi.com Ions with different shapes and collision cross-sections will have different drift times through the IMS cell, allowing for their separation before entering the mass spectrometer. azom.commdpi.com This orthogonal separation technique enhances the confidence in identifying and characterizing individual this compound isomers within complex samples, such as crude extracts from natural sources. copernicus.orgmdpi.comnih.gov While general applications of IMS-MS for isomer separation are well-documented, specific detailed examples focusing solely on this compound isomers in the provided search results are limited, but the principle applies to this class of compounds. copernicus.orgazom.commdpi.comnih.govdiva-portal.org

X-ray Crystallography for Absolute Configuration and Conformation of this compound

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of a molecule, including the bond lengths, bond angles, and the arrangement of atoms in space. For chiral molecules like many this compound derivatives, X-ray crystallography can definitively establish the absolute configuration of stereogenic centers. uni-duesseldorf.dedntb.gov.uanih.govrsc.orgthieme-connect.de This is particularly important as the biological activity of a chiral compound can be highly dependent on its specific stereochemistry.

The technique involves obtaining a high-quality single crystal of the this compound compound. When X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, a unique diffraction pattern is produced. Analysis of this pattern allows for the reconstruction of the electron density map, from which the positions of the atoms and thus the molecular structure can be determined. For absolute configuration assignment, anomalous scattering of X-rays by heavier atoms (if present) in the molecule is utilized.

While obtaining suitable single crystals can sometimes be a challenge for natural products like depsidones, successful X-ray diffraction studies have been reported for various this compound derivatives and related compounds, providing unambiguous determination of their solid-state conformation and absolute stereochemistry. uni-duesseldorf.dedntb.gov.uanih.govrsc.org This crystallographic data serves as a benchmark for validating structures determined by other spectroscopic methods and computational approaches.

Computational Chemistry Approaches in this compound Structure Elucidation and Spectroscopic Prediction

Computational chemistry plays an increasingly vital role in the structural elucidation and characterization of natural products, including depsidones. ekb.eg These methods can complement experimental data by providing insights into molecular properties, conformations, and spectroscopic parameters.

Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction

Density Functional Theory (DFT) is a quantum mechanical method widely used in computational chemistry to calculate the electronic structure of molecules. DFT calculations can accurately predict various molecular properties, including NMR chemical shifts (δ). researchgate.netd-nb.inforsc.org This is particularly useful in the structure elucidation of complex natural products where experimental NMR data alone may not be sufficient to distinguish between possible isomeric structures.

The process typically involves optimizing the 3D structure of candidate this compound structures using DFT. acs.org Following geometry optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These shielding values are then converted to chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com

Comparing the calculated NMR chemical shifts for different proposed structures with the experimental NMR data allows researchers to identify the most probable structure. acs.orgmdpi.com Statistical parameters, such as the root mean square deviation (RMSD) and maximum deviation between calculated and experimental shifts, are often used to evaluate the accuracy of the prediction and support structural assignments. acs.org This approach, sometimes integrated into Computer-Assisted Structure Elucidation (CASE) workflows, has proven effective in the reliable determination of this compound structures, especially for proton-deficient or complex derivatives. acs.orgresearchgate.net

Molecular Dynamics Simulations for this compound Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. jneonatalsurg.com By applying classical mechanics to calculate the forces between atoms and integrating the equations of motion, MD simulations can explore the conformational space accessible to a molecule at a given temperature and pressure. jneonatalsurg.com

For depsidones, MD simulations can provide valuable information about their flexibility and preferred conformations in different environments, such as in solution or when interacting with biological targets. researchgate.netacs.org While the this compound core is relatively rigid due to the fused ring system, substituents on the aromatic rings can introduce some degree of conformational flexibility.

MD simulations can help to:

Sample different low-energy conformers of this compound.

Analyze the dynamic interconversion between conformers.

Understand how the molecular shape changes over time.

Investigate the stability of specific conformations.

This conformational analysis is important because the biological activity of a this compound can be influenced by its shape and how it interacts with binding sites on proteins or other biomolecules. researchgate.net MD simulations are often used in conjunction with molecular docking studies to assess the stability of ligand-protein complexes and gain insights into the nature of the interactions. nih.govresearchgate.net

Mechanistic Biological Investigations of Depsidone and Its Analogues in Vitro and in Silico

Mechanisms of Depsidone in Antimicrobial Research

Identification of Bacterial and Fungal Targets of this compound Action (e.g., cell wall synthesis, DNA replication)

Depsidones have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, notably Candida species. thieme-connect.comnih.gov Research indicates that some depsidones can act as inhibitors of RecA, an enzyme involved in DNA repair and recombination in bacteria, which can potentiate bactericidal activity and potentially reduce antibiotic resistance. thieme-connect.com Another identified bacterial target is β-hydroxyacyl-acyl carrier protein FabZ, an enzyme crucial for bacterial fatty acid synthesis (FAS). thieme-connect.com

Specific depsidones have shown varying degrees of activity against different microbial strains. For instance, fumarprotocetraric acid exhibited antimicrobial action against Bacillus cereus and Bacillus subtilis with MIC values of 4.6 µg/mL, and against Listeria monocytogenes with an MIC value of 4.6 µg/mL. thieme-connect.com It also showed activity against Candida albicans and Candida glabrata with MIC values of 18.7 µg/mL. thieme-connect.com Psoromic acid has demonstrated the ability to reduce the growth of Streptococcus gordonii (MIC 11.72 µg/mL), Porphyromonas gingivalis (MIC 5.86 µg/mL), and Mycobacterium tuberculosis strains (3.2–4.1 µM). thieme-connect.com Psoromic acid also targets the plasmodial FAS-II pathway in Plasmodium liver stages. thieme-connect.com

Nidulin, a this compound isolated from the marine fungus Aspergillus unguis, has shown antifungal and antibacterial activity against pathogenic strains, including Pseudomonas aeruginosa, Methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans. medchemexpress.com Studies on this compound compounds like 2-chlorounguinol (B14082936), unguinol, and nidulin, also isolated from Aspergillus unguis, showed activity against MRSA with MIC and MBC values of 2 µg/mL and 16 µg/mL, respectively. nih.gov Scanning electron microscopy (SEM) observations revealed distinct morphological changes in MRSA cells after exposure to these depsidones. nih.gov

Some this compound derivatives have shown potent activity against Helicobacter pylori. researchgate.net The presence of the lactone ring and a hydroxyl group at C-10 were found to be crucial for this antimicrobial activity. researchgate.net Talaromyone B, another this compound analogue, has demonstrated inhibitory activity against Bacillus subtilis. researchgate.net

Data on the minimum inhibitory concentrations (MIC) of some depsidones against various microorganisms are presented in the table below:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Fumarprotocetraric acid | Bacillus cereus | 4.6 | thieme-connect.com |

| Fumarprotocetraric acid | Bacillus subtilis | 4.6 | thieme-connect.com |

| Fumarprotocetraric acid | Listeria monocytogenes | 4.6 | thieme-connect.com |

| Fumarprotocetraric acid | Candida albicans | 18.7 | thieme-connect.com |

| Fumarprotocetraric acid | Candida glabrata | 18.7 | thieme-connect.com |

| Psoromic acid | Streptococcus gordonii | 11.72 | thieme-connect.com |

| Psoromic acid | Porphyromonas gingivalis | 5.86 | thieme-connect.com |

| Psoromic acid | Mycobacterium tuberculosis | 3.2–4.1 (µM) | thieme-connect.com |

| Nidulin | Pseudomonas aeruginosa | - | medchemexpress.com |

| Nidulin | MRSA | - | medchemexpress.com |

| Nidulin | Candida albicans | - | medchemexpress.com |

| 2-chlorounguinol | MRSA | 2 | nih.gov |

| Unguinol | MRSA | 2 | nih.gov |

| Nidulin | MRSA | 2 | nih.gov |

| Spiromastixone Z1 | MRSA | 0.5 (µM) | mdpi.com |

| Spiromastixone Z1 | VRE | 1.0 (µM) | mdpi.com |

Note: MIC values reported with different units (µg/mL vs µM) are presented as found in the source material.

Brominated depsidones, such as spiromastixone Z1, have shown significant inhibition against drug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus faecium (VRE), with low micromolar MIC values. mdpi.com This suggests that halogenation can play a critical role in the antibacterial effects of depsidones. mdpi.com

Molecular Basis of Resistance to this compound in Microorganisms (In Vitro Models)

While depsidones show promise as antimicrobial agents, the development of resistance in microorganisms is a critical consideration. General mechanisms of antibiotic resistance in bacteria include limiting drug uptake, modifying the drug target, inactivating the drug, and active efflux of the drug. nih.govgeneticsmr.orgresearchgate.net These mechanisms can be intrinsic or acquired. nih.gov Intrinsic resistance can involve reduced permeability of the outer membrane and the activity of efflux pumps. nih.govnih.gov Acquired resistance mechanisms often involve drug target modification, drug inactivation, and drug efflux, frequently disseminated through horizontal gene transfer. nih.govgeneticsmr.org

Although the search results highlight the antimicrobial activity of depsidones, detailed information specifically on the molecular basis of microbial resistance to depsidones in in vitro models is limited within the provided snippets. One source mentions that depsidones can act as RecA inhibitors, which may help reduce antibiotic resistance, implying a potential interaction with resistance mechanisms, but not detailing resistance to depsidones themselves. thieme-connect.com Another source notes that resistance to treatment can be due to new interference mechanisms in bacteria. semanticscholar.org While general mechanisms of bacterial resistance are well-described nih.govgeneticsmr.orgresearchgate.netnih.govreactgroup.orgpreprints.orgx-mol.net, specific studies detailing how bacteria or fungi develop resistance to the unique structure and targets of depsidones in controlled in vitro settings are not extensively covered in the provided search results. Further research is needed to elucidate the specific molecular mechanisms of resistance that microorganisms might employ against this compound compounds.

Theoretical and Computational Modeling of this compound Biological Activity

Computational methods, such as molecular docking and quantum chemical calculations, are valuable tools in drug discovery and the investigation of the biological activity of natural products like depsidones. derpharmachemica.comresearchgate.net These approaches can help predict ligand-target interactions and establish structure-activity relationships. derpharmachemica.commdpi.com

Molecular Docking and Virtual Screening for this compound Ligand-Target Prediction

Molecular docking and virtual screening are widely used computational techniques to predict the binding affinity and interaction modes between a ligand (such as a this compound) and a biological target (such as a protein). derpharmachemica.commdpi.com These methods can help identify potential therapeutic targets and prioritize compounds for further experimental investigation. derpharmachemica.com

Studies have employed molecular docking to investigate the potential of depsidones as inhibitors of various targets. For example, molecular docking simulations have been used to study the interaction of depsidones with malarial proteins, specifically Plasmepsin II protease and dihydrofolate reductase (DHFR). jocpr.com Salazinic acid, a this compound, showed satisfactory interactions with Plasmepsin II. jocpr.com

Molecular docking studies have also been conducted to explore the potential of this compound derivatives as selective agonists for the cannabinoid receptor type 2 (CB2R). nih.govmdpi.com Virtual screening of a library of this compound derivatives using techniques like extra precision docking, induced fit docking, and Prime/MM-GBSA calculations, followed by molecular dynamics simulations, identified several depsidones (e.g., simplicildone J, lobaric acid, mollicellin Q, garcinisidone E, mollicellin P, paucinervin Q, and boremexin C) with potential CB2R agonistic activity and stability. mdpi.com These studies involved generating a grid from the CB2 receptor structure (PDB ID: 6KPF) and docking the compounds to predict binding modes and free energies. mdpi.com

Molecular docking has also been applied to study the interaction of depsidones with acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. mdpi.comtandfonline.comresearchgate.net Docking studies with Torpedo Californica AChE (PDB: 1DX6) were performed to understand the binding interactions of this compound compounds. mdpi.com For instance, a this compound compound showed interactions with AChE, including hydrogen bonds and van der Waals interactions with specific amino acid residues. mdpi.com An amino this compound derivative was computationally proposed and docking studies suggested it could be a more active AChE inhibitor due to favorable interactions with the enzyme's active site, including hydrogen bonds and pi-sigma/pi-alkyl interactions. tandfonline.comresearchgate.net

Furthermore, molecular docking and molecular dynamics simulations have been used to investigate the interaction of this compound compounds, such as 2-chlorounguinol, unguinol, and nidulin, with penicillin-binding protein 2a (PBP2a) in the context of their anti-MRSA activity. nih.gov These studies aimed to determine possible protein-ligand interactions and the stability of the complex. nih.gov 2-chlorounguinol exhibited the highest binding-free energy with PBP2a (-6.7 kcal/mol) among the tested compounds. nih.gov

Virtual screening has also been utilized to identify depsidones as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. thieme-connect.comnih.gov Virtual screening of a natural product library using pharmacophore models led to the identification of depsidones like physodic acid and olivetoric acid as potent mPGES-1 inhibitors. nih.gov

Molecular docking studies have also been conducted to explore this compound analogues as inhibitors of Aurora A kinase, an enzyme involved in cell division and a target in cancer therapy. researchgate.net Docking of this compound molecules against Aurora A kinase (PDB: 3W2C) identified compounds with promising docking scores and interactions with the enzyme's catalytic site. researchgate.net

Quantum Chemical Calculations (e.g., HOMO/LUMO energies) for Structure-Activity Correlations

Quantum chemical calculations, particularly those involving frontier molecular orbitals like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide valuable insights into the electronic properties and reactivity of molecules, which can be correlated with their biological activity. nih.govtandfonline.comdergipark.org.trdergipark.org.tr

The energies of the HOMO and LUMO are important for understanding a molecule's chemical reactivity. dergipark.org.trdergipark.org.tr The energy gap between the HOMO and LUMO (band gap energy) is an indicator of a molecule's stability and reactivity; a larger band gap suggests greater stability and lower chemical reactivity. dergipark.org.trdergipark.org.tr

Quantum chemical calculations have been applied to depsidones to understand their electronic structure and its relationship with activity. For example, studies on the acetylcholinesterase inhibitory activity of depsidones have utilized HOMO and LUMO energies to explain the observed activity. tandfonline.comresearchgate.net Active depsidones were found to have higher HOMO and HOMO-1 energies compared to less active ones, suggesting that electron-donating ability might contribute to enhanced AChE inhibitory activity. tandfonline.comresearchgate.net Molecular electrostatic potential maps, derived from quantum chemical calculations, can also reveal potential regions of interaction with enzymes like AChE. tandfonline.com

Quantum chemical calculations have also been used to investigate the antioxidant activity of natural depsidones by studying their radical scavenging mechanisms and calculating thermodynamic parameters. acs.org Frontier molecular orbital analysis of lobaric acid, a this compound, determined its HOMO and LUMO energies and band gap energy, providing insights into its chemical reactivity and potential to interact with biomolecules. dergipark.org.tr

These calculations, often performed using density functional theory (DFT), provide a theoretical basis for understanding how the structural features of depsidones influence their electronic properties and, consequently, their interactions with biological targets. dergipark.org.tracs.org

Advanced Analytical Methodologies for Depsidone Quantification and Profiling in Research

Chromatographic Methods for Quantitative Depsidone Analysis in Complex Biological and Environmental Samples

Chromatography plays a vital role in isolating and quantifying depsidones from intricate sample matrices. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed, often coupled with detectors like UV/DAD or Mass Spectrometry (MS).

Method Development and Validation for HPLC-UV/DAD Quantification of this compound

HPLC coupled with UV or Diode Array Detection (DAD) is a widely used technique for the quantitative analysis of depsidones. researchgate.netnih.govresearchgate.netmdpi.com Method development involves optimizing parameters such as the stationary phase (commonly reversed-phase C18 columns), mobile phase composition (typically gradients of acidified water and organic solvents like acetonitrile (B52724) or methanol), flow rate, column temperature, and detection wavelength. researchgate.netresearchgate.netmdpi.com DAD is particularly useful as it allows for the acquisition of UV spectra across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net

Method validation is a critical step to ensure the reliability and accuracy of the quantitative results. Key validation parameters include specificity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and robustness. researchgate.netnih.govmdpi.com

Research findings demonstrate the successful application of validated HPLC-DAD methods for this compound quantification. For instance, a validated HPLC-DAD method for the simultaneous analysis of phenolic compounds, including some with structural similarities to depsidones, showed good linearity (R² > 0.99), low LODs (0.01 to 0.35 µg/mL), and LOQs (0.03 to 1.07 µg/mL), high recovery values (98.33 to 101.12%), and good repeatability (RSD < 5%). researchgate.net Another study validating an HPLC/DAD method for malondialdehyde quantification in rodent brain, highlighting the technique's specificity and sensitivity compared to spectrophotometry, reported good linearity (0.2-20 µg/g), precision (RSD ≤ 15%), and accuracy (±15%). mdpi.com While these examples focus on other compound classes or specific depsidones, they illustrate the general principles and performance characteristics expected for validated HPLC-DAD methods applied to this compound analysis.

Applications of GC-MS for Volatile this compound Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. lcms.czchemrxiv.orgnih.govthermofisher.comazolifesciences.comnih.gov While depsidones themselves are generally less volatile, GC-MS can be applied to the analysis of more volatile this compound derivatives or metabolites, often after appropriate chemical derivatization. lcms.czchemrxiv.orgnih.govthermofisher.comnih.govshimadzu.com Derivatization, such as trimethylsilylation, can increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis. nih.govthermofisher.comnih.govshimadzu.com

GC-MS provides high chromatographic separation power and sensitive detection through mass spectrometry. lcms.cznih.govthermofisher.comazolifesciences.com Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that are highly reproducible and compound-specific, facilitating identification through comparison with spectral libraries. lcms.czthermofisher.comazolifesciences.com GC-MS is particularly useful for targeted and untargeted metabolomics studies, enabling the identification and relative quantification of a wide range of metabolites. lcms.cznih.govazolifesciences.com

Research indicates the use of GC-MS for metabolite analysis in biological samples, which could potentially include volatile this compound metabolites. azolifesciences.comshimadzu.com For instance, an automated TMS derivatization GC-MS/MS system was developed and evaluated for analyzing metabolites in human plasma, demonstrating the feasibility of GC-MS-based approaches for complex biological matrices. shimadzu.com The technique's ability to resolve complex mixtures and identify compounds based on reproducible mass spectra makes it valuable for exploring the metabolic fate of depsidones if volatile metabolites are produced. azolifesciences.com

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering enhanced sensitivity and specificity for comprehensive this compound profiling.

LC-MS/MS and GC-MS/MS for Sensitive Detection and Identification of this compound and its Metabolites